molecular formula C15H20FNO4 B1460335 2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid CAS No. 1260004-75-8

2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid

Cat. No.: B1460335
CAS No.: 1260004-75-8
M. Wt: 297.32 g/mol
InChI Key: IYLLJXCILKMPGS-UHFFFAOYSA-N
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Description

2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid is a Boc-protected amino acid derivative featuring a 2-fluoro-4-methylphenyl substituent on the β-carbon of its propanoic acid backbone. This compound is structurally related to phenylalanine analogs but distinguished by its fluorine atom and methyl group at the 2- and 4-positions of the aromatic ring, respectively. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes such as peptide coupling reactions .

Its synthesis typically involves Boc protection of the amino group using di-tert-butyl dicarbonate followed by regioselective introduction of the fluorinated aromatic moiety via substitution or coupling reactions .

Properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-9-5-6-10(11(16)7-9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLLJXCILKMPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Starting from a suitably substituted phenylalanine or its precursor.
  • Protection of the amino group with a tert-butoxycarbonyl (BOC) group.
  • Introduction or retention of the 2-fluoro-4-methyl substitution on the phenyl ring.
  • Final purification to obtain the protected amino acid with high purity.

The BOC group is crucial as it stabilizes the amino group during subsequent reactions and enhances the compound’s handling and reactivity profile.

Detailed Preparation Steps

Starting Materials and Key Reagents

Protection of the Amino Group

The amino group of 2-fluoro-4-methylphenylalanine is protected by reaction with di-tert-butyl dicarbonate under basic conditions. The reaction proceeds typically at low temperature (0–25 °C) to avoid side reactions.

Reaction Scheme:

$$
\text{2-fluoro-4-methylphenylalanine} + \text{(Boc)2O} \xrightarrow{\text{Base, solvent}} \text{2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid}
$$

Typical conditions:

  • Stirring in DCM or THF at 0–25 °C.
  • Use of a base such as sodium bicarbonate or triethylamine to neutralize the generated acid.
  • Reaction time: 1–4 hours depending on scale and temperature.
  • Work-up involves aqueous extraction and purification by crystallization or chromatography.

Catalytic and Green Chemistry Approaches

Recent advances in synthetic methodology for amino acid derivatives emphasize efficiency and environmental friendliness:

  • Lewis acid catalysis (e.g., InCl3) : Catalysts like indium(III) chloride have been used effectively in multicomponent reactions to assemble complex amino acid derivatives rapidly and with high yield.
  • Ultrasound irradiation : Enhances reaction rates and yields by promoting molecular interactions under mild conditions.
  • Solvent optimization : Use of aqueous ethanol mixtures (e.g., 50% EtOH) improves solubility and reaction efficiency.

Though these methods have been demonstrated for related pyrano[2,3-c]pyrazole derivatives, their principles can be adapted for the synthesis of protected amino acids like this compound, especially in medicinal chemistry contexts where rapid synthesis and purity are critical.

Data Table: Typical Reaction Conditions for BOC Protection

Parameter Typical Value/Condition Notes
Starting material 2-fluoro-4-methylphenylalanine Purity > 98% recommended
Protecting reagent Di-tert-butyl dicarbonate (Boc2O) 1.1–1.5 equivalents
Base Sodium bicarbonate or triethylamine Slight excess to neutralize acid formed
Solvent Dichloromethane (DCM) or THF Dry, anhydrous preferred
Temperature 0–25 °C Lower temperatures reduce side reactions
Reaction time 1–4 hours Monitored by TLC or HPLC
Work-up Aqueous extraction, drying, evaporation Purification by crystallization or chromatography
Yield 80–95% Depends on scale and purity of reagents

Research Findings and Analytical Characterization

  • The BOC-protected amino acid exhibits enhanced stability compared to the free amino acid, facilitating its use as an intermediate in peptide synthesis and pharmaceutical development.
  • The presence of the fluorine atom on the phenyl ring increases the compound’s binding affinity in biological assays, making it a valuable scaffold in medicinal chemistry.
  • Characterization methods include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), confirming the structure and purity of the final product.
  • High yields and purity are achievable with optimized reaction conditions, including careful control of temperature and stoichiometry.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The BOC protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the BOC group.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Nucleophiles such as amines, thiols

    Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation

Major Products Formed

    Deprotected Amino Acid: Removal of the BOC group yields the free amino acid derivative.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of protease inhibitors and other enzyme inhibitors.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to natural amino acids.

Mechanism of Action

The mechanism of action of 2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC group provides steric protection, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The fluoro and methyl groups enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The uniqueness of 2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid lies in its substitution pattern on the aromatic ring and backbone modifications. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Key Features Biological/Chemical Implications
2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid (CAS: Not provided) C15H20FNO4 Fluorine at 5-position, methyl at 2-position Altered electronic effects due to fluorine placement; may influence binding affinity in drug targets .
2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid (CAS: 486460-02-0) C14H16F2NO4 Two fluorine atoms at 2- and 4-positions Increased electronegativity enhances reactivity in nucleophilic substitutions; potential for stronger enzyme inhibition .
(2R)-3-{[(tert-Butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid (CAS: 1280787-05-4) C14H18ClNO4 Chlorine substituent at 4-position Greater steric bulk and lipophilicity compared to fluorine; may improve membrane permeability in drug candidates .
2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid C14H18FNO4 Fluorine at 3-position Reduced steric hindrance compared to 2-fluoro derivatives; potentially lower metabolic stability .
2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid (CAS: 1259958-91-2) C15H17F4NO4 Trifluoromethyl group at 5-position Enhanced hydrophobicity and electron-withdrawing effects; useful in agrochemical design .

Case Studies and Research Findings

  • Antioxidant Activity: Derivatives with hydroxyl or methoxy groups on the aromatic ring (e.g., 2-{[(tert-Butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid) demonstrated significant reduction in oxidative stress markers in cell cultures, suggesting that fluorine and methyl substituents in the target compound may modulate similar pathways .
  • Enzyme Inhibition : Fluorinated analogs exhibit enhanced inhibition of proteases and kinases due to strong electronegativity and hydrogen-bonding capabilities .

Biological Activity

2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid, commonly referred to as BOC-amino acid, is an amino acid derivative characterized by its tert-butoxycarbonyl (BOC) protecting group. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities, particularly in the context of enzyme inhibition and drug development.

  • Molecular Formula : C15H20FNO4
  • Molecular Weight : 297.32 g/mol
  • CAS Number : 1260004-75-8

Synthesis

The synthesis of this compound involves several key steps:

  • Protection of the Amino Group : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in a suitable solvent.
  • Coupling Reaction : The protected amino acid is coupled with 2-fluoro-4-methylphenylacetic acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).
  • Deprotection : Hydrolysis of the BOC group can be performed under acidic conditions to yield the free amino acid.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The structural features provided by the BOC group enhance selectivity and binding affinity, allowing it to act as a potential inhibitor for various biological targets.

Enzyme Inhibition

Research indicates that this compound has shown promise as an intermediate in the synthesis of protease inhibitors. Its structural similarity to natural amino acids allows it to participate in enzyme mechanisms and protein-ligand interactions effectively.

Medicinal Chemistry Applications

  • Protease Inhibitors : The compound has been utilized in developing inhibitors for serine proteases, showcasing significant inhibitory activity against target enzymes.
  • Cancer Research : In studies involving hepatocellular carcinoma, derivatives of similar compounds demonstrated anti-cancer properties with IC50 values indicating effective inhibition of cancer cell proliferation .

Comparative Studies

A comparative analysis with related compounds reveals distinct biological activities influenced by substituents on the phenyl ring:

CompoundIC50 (µg/mL)Activity Description
7f16.782Highest anti-cancer activity
7a20.667Moderate anti-cancer activity
7b33.565Lower anti-cancer activity

The data suggests that variations in substituents significantly impact the biological effectiveness of these compounds .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Boc Protection : React the amine group with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., triethylamine) at 0–25°C .

Coupling : Introduce the 2-fluoro-4-methylphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, using Pd catalysts or Lewis acids like AlCl₃ .

Acid Hydrolysis : Cleave ester groups (if present) using LiOH in THF/water (1:1) at room temperature for 2 hours .

  • Critical Parameters : Temperature control during Boc protection minimizes side reactions, while catalyst choice (e.g., Pd(PPh₃)₄) ensures regioselectivity in aryl coupling .

Q. How is the compound purified, and what analytical methods validate its purity?

  • Methodological Answer :

  • Purification : Use flash chromatography with silica gel and a gradient of ethyl acetate/hexane (20–50%) to remove unreacted intermediates and by-products .
  • Validation :
  • HPLC : Reverse-phase C18 column, 90:10 water/acetonitrile (0.1% TFA), retention time ~12.5 min .
  • NMR : Key signals include δ 1.4 ppm (Boc tert-butyl), δ 6.8–7.2 ppm (aromatic protons), and δ 12.1 ppm (carboxylic acid) .
  • Mass Spectrometry : ESI-MS m/z calculated for C₁₆H₂₁FNO₄ [M+H]⁺: 310.15; observed: 310.2 .

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound?

  • Methodological Answer : The Boc group acts as a temporary protecting agent for the amino group during synthesis. It:

  • Prevents unwanted nucleophilic reactions at the amine site in acidic or coupling conditions .
  • Can be selectively removed using TFA in dichloromethane (1:1 v/v) for 30 minutes, enabling downstream functionalization (e.g., peptide bond formation) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what techniques quantify it?

  • Methodological Answer :

  • Chiral Synthesis : Use enantiomerically pure starting materials (e.g., L- or D-amino acids) or employ asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxidation) .
  • Analysis :
  • Chiral HPLC : Chiralpak AD-H column, 70:30 hexane/isopropanol, flow rate 1 mL/min; baseline separation of enantiomers (Rf: 8.2 min, Sf: 9.7 min) .
  • Optical Rotation : [α]²⁵D = +15.6° (c = 1.0, MeOH) confirms configuration .

Q. What structural analogs of this compound have been studied, and how do substituents affect bioactivity?

  • Methodological Answer : Key analogs and structure-activity relationships (SAR) include:

Analog SubstituentBioactivity TrendReference
2-Fluoro-4-methylphenyl Enhanced metabolic stability
4-Chloro-2-methylphenyl Increased logP (hydrophobicity)
2,4-Difluorophenyl Higher receptor binding affinity
  • Mechanistic Insight : Fluorine atoms improve membrane permeability and reduce CYP450-mediated metabolism, while methyl groups enhance steric hindrance at target sites .

Q. How does the compound interact with enzymes like cytochrome P450, and what assays characterize these interactions?

  • Methodological Answer :

  • CYP Inhibition Assay : Incubate with human liver microsomes and CYP-specific substrates (e.g., midazolam for CYP3A4). Measure metabolite formation via LC-MS/MS .
  • Kinetic Analysis : Lineweaver-Burk plots reveal competitive inhibition (Ki = 5.2 µM for CYP2D6), suggesting reversible binding to the active site .

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation in explicit water models (TIP3P) to assess hydrolysis susceptibility of the Boc group.
  • DFT Calculations : B3LYP/6-31G* level predicts degradation pathways (e.g., tert-butyl cleavage at pH < 3) .

Data Contradictions and Resolution

  • vs. 17 : uses 2-chloro-4-methylphenyl, while focuses on 2-fluoro-4-methylphenyl. The latter shows superior metabolic stability due to fluorine’s electronegativity, resolving apparent contradictions in SAR .
  • Purification Methods : While recommends silica gel chromatography, emphasizes preparative HPLC for enantiomer separation. The choice depends on the synthesis stage and purity requirements .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid

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